molecular formula C19H19N3OS B2526562 4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 690246-25-4

4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2526562
CAS No.: 690246-25-4
M. Wt: 337.44
InChI Key: GABKTDXSJZMRBA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzoyl ring and a 3-phenyl-1,2,4-thiadiazol-5-yl substituent on the amide nitrogen. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and biochemical activities, including antiproliferative, enzyme inhibitory, and receptor-modulating properties .

Properties

IUPAC Name

4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-19(2,3)15-11-9-14(10-12-15)17(23)21-18-20-16(22-24-18)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABKTDXSJZMRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and a suitable halogenated thiadiazole derivative.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction between the thiadiazole derivative and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Key Steps:

  • Thiadiazole Core Formation :

    • 3-Phenyl-1,2,4-thiadiazol-5-amine is synthesized through cyclization of 4-methoxybenzamidine hydrochloride with perchloromethyl mercaptan under basic conditions .

    • Alternative methods include NaH–DMF-promoted dehydrogenative intramolecular N–S bond formation from thioacylamidine intermediates .

  • Acylation :

    • The 5-amino group of the thiadiazole reacts with 4-tert-butylbenzoyl chloride in the presence of coupling agents (e.g., HATU or DCC) and a base (e.g., pyridine) .

Characterization :

  • 1H NMR : The tert-butyl group appears as a singlet at δ ~1.35 ppm. Aromatic protons resonate between δ 7.0–8.5 ppm .

  • MS : Molecular ion peak at m/z = 365.4 (M+H)+ .

Amide Hydrolysis

The benzamide bond undergoes hydrolysis under acidic or basic conditions:

ConditionProductYieldSource
6M HCl, reflux4-tert-Butylbenzoic acid + 5-amino-3-phenyl-1,2,4-thiadiazole85%
NaOH (aq), 80°CSame as above78%

Electrophilic Aromatic Substitution

The para-tert-butyl group deactivates the benzamide ring, limiting reactivity. Nitration and sulfonation occur selectively on the electron-rich phenyl substituent of the thiadiazole :

ReactionConditionsProductYield
NitrationHNO3/H2SO4, 0°C3-(4-Nitrophenyl)-1,2,4-thiadiazole derivative62%
SulfonationSO3/H2SO4, 50°C3-(4-Sulfophenyl)-1,2,4-thiadiazole derivative55%

Coordinating Behavior

The thiadiazole’s sulfur and nitrogen atoms participate in metal coordination, enabling applications in catalysis or bioinorganic chemistry:

  • Pd(II) Complexation : Forms a square-planar complex with PdCl2 in ethanol (stoichiometry 1:1) .

  • Anticancer Activity : Coordination with platinum enhances cytotoxicity against pancreatic (BxPC-3) and lung (A549) cancer cell lines (IC50 = 4.2–8.7 μM) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C, attributed to the cleavage of the thiadiazole ring .

Biological Interactions

While not a direct reaction, the compound’s bioactivity is linked to its structural features:

  • Adenosine Receptor Antagonism : The thiadiazole scaffold binds to A1/A3 receptors (Ki = 82–220 nM) .

  • Cytotoxicity : Apoptosis induction in MCF-7 cells via caspase-3 activation .

Comparative Reactivity

Feature1,2,4-Thiadiazole Derivative1,3,4-Thiadiazole Analog
Hydrolysis Rate (amide)Faster (t1/2 = 2.5 h)Slower (t1/2 = 4.8 h)
Metal AffinityHigher for Pd(II)Higher for Cu(II)
Thermal StabilityDecomposes at 220°CDecomposes at 195°C

Scientific Research Applications

1. Antimicrobial Activity

The compound exhibits potent antimicrobial properties against various bacterial strains. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

A study conducted by Desai et al. (2016) demonstrated that derivatives similar to this compound showed enhanced potency against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent.

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models related to Alzheimer's disease. It inhibits acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling.

Neuroprotective Activity Data

In preclinical studies, the compound yielded an IC50 value of 2.7 µM for AChE inhibition, indicating significant potential for therapeutic applications in neurodegenerative diseases.

3. Anticancer Properties

Recent research has explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival.

Case Study: Anticancer Activity

A study published in 2023 investigated the effects of 4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide on breast cancer cell lines. The results indicated a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The thiadiazole ring and other functional groups play a crucial role in these interactions.

Comparison with Similar Compounds

Antiproliferative Benzamide Derivatives (VIa–VIc)

Compounds VIa–VIc (e.g., 4-((4-methyl-benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzamide) share the 1,2,4-thiadiazole-benzamide core but differ in the substituents on the benzoyl oxygen (e.g., benzyloxy groups). Key findings include:

  • Activity : Demonstrated antiproliferative effects against colon cancer cells (IC~50~ values in the µg/mL range via MTT assays) .
  • Mechanism : Molecular docking suggested binding to HDAC8, a histone deacetylase implicated in cancer progression .

Mesangial Cell Proliferation Inhibitor (Compound 509)

4-(Diethoxyphosphoryl)methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (509) replaces the tert-butyl group with a diethoxyphosphorylmethyl moiety.

  • Activity : Acts as a mesangial cell proliferation inhibitor, suggesting utility in renal fibrosis .

Piperazine-Carboxamide Derivatives ()

Compounds such as 4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-o-tolylpiperazine-1-carboxamide feature a piperazine linker between the thiadiazole and benzamide.

  • Activity : Target fatty-acid amide hydrolase 1 (FAAH1) with similarity scores up to 0.85 .
  • Comparison : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may enhance target selectivity but reduce metabolic stability compared to the simpler benzamide scaffold.

4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide ()

This analog substitutes tert-butyl with methoxy and introduces a 3-oxo group on the thiadiazole ring.

  • Physicochemical Impact : The methoxy group reduces steric bulk, while the 3-oxo group increases polarity, likely altering solubility and binding kinetics .

Mechanistic and Pharmacokinetic Insights

  • Lipophilicity : The tert-butyl group in the target compound likely enhances lipophilicity (logP ~4.5 estimated), favoring cellular uptake compared to polar analogs like Compound 509 (logP ~2.8) .
  • Target Specificity : Piperazine-containing analogs () show redirected activity toward FAAH1, emphasizing how linker modifications alter target engagement .
  • Synthetic Accessibility : The tert-butyl group may improve synthetic yield and stability relative to hydrolytically sensitive groups (e.g., phosphoryl in Compound 509) .

Biological Activity

4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic compound belonging to the class of thiadiazoles, characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

The structural formula of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H19N3OS
Molecular Weight 345.43 g/mol
CAS Number 690246-25-4

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that certain thiadiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria. In particular, the presence of the thiadiazole ring enhances the interaction with microbial enzymes or cellular structures .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. In a series of experiments involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound exhibited cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis through modulation of key signaling pathways .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Inhibition of cell proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiadiazole moiety is known to facilitate binding to enzymes or receptors involved in critical cellular pathways. For instance, it may inhibit kinases that are overactive in cancer cells or interfere with the synthesis of essential biomolecules in bacteria .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated various thiadiazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Evaluation : An investigation into the effects of this compound on lung cancer cell lines revealed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Q & A

Basic: What are the optimal synthetic routes for 4-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., POCl₃ or H₂SO₄) .

Benzamide Coupling : Reacting the 5-amino-1,2,4-thiadiazole intermediate with 4-tert-butylbenzoyl chloride in aprotic solvents like DMF or acetonitrile at 60–80°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .
Key variables include solvent choice (DMF enhances nucleophilicity), temperature control (prevents side reactions), and catalyst use (e.g., DMAP for acylation efficiency) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., tert-butyl singlet at δ 1.3 ppm, aromatic protons at δ 7.2–8.1 ppm) and confirms the thiadiazole C=S group (δ 165–170 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 380.12) and fragmentation patterns (e.g., loss of tert-butyl group) .
  • HPLC : Quantifies purity (>95% with C18 columns, acetonitrile/water mobile phase) .

Advanced: How can reaction mechanisms for thiadiazole ring formation be analyzed experimentally?

Methodological Answer:

  • Intermediate Trapping : Use low-temperature NMR to isolate intermediates (e.g., thiourea derivatives during cyclocondensation) .
  • Isotopic Labeling : Incorporate ¹⁵N or ³⁴S to track bond reorganization via MS/MS .
  • Computational Studies : DFT calculations (e.g., Gaussian 16) model transition states and activation energies for cyclization steps .
    Example: Microwave-assisted synthesis reduces reaction time from 12h to 2h, suggesting a radical-mediated pathway under dielectric heating .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

Assay Standardization :

  • Use CLSI/MICE guidelines for MIC testing against S. aureus and E. coli .
  • Control solvent effects (DMSO <1% v/v) to avoid false negatives .

Structural Confirmation : Recheck batch purity (HPLC) and confirm stereochemistry (X-ray crystallography) .

SAR Analysis : Compare with analogs (e.g., replacing tert-butyl with methyl reduces logP, altering membrane permeability) .

Advanced: What computational strategies predict the compound’s enzyme-binding interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models binding to COX-2 (PDB: 5KIR) with a predicted ΔG of -9.2 kcal/mol, favoring hydrogen bonds with Arg120 and hydrophobic interactions with the tert-butyl group .
  • MD Simulations (GROMACS) : Simulate stability over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR Models : Use MOE descriptors (e.g., polar surface area, logD) to correlate substitutions with IC₅₀ values .

Basic: What are the documented biological activities of this compound?

Methodological Answer:

  • Antimicrobial : MIC of 8 µg/mL against B. subtilis (via membrane disruption, validated by SYTOX Green uptake assays) .
  • Anticancer : IC₅₀ of 12 µM against HeLa cells (apoptosis via caspase-3 activation, measured by flow cytometry) .
  • Enzyme Inhibition : 78% COX-2 inhibition at 10 µM (ELISA-based assay) .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

logP Optimization : Replace tert-butyl with trifluoromethyl (logP reduction from 4.2 to 3.5) to enhance solubility .

Metabolic Stability : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to slow CYP3A4-mediated oxidation (t₁/₂ increased from 1.2h to 3.5h in microsomal assays) .

Pro-drug Strategies : Esterify the benzamide to improve oral bioavailability (e.g., ethyl ester shows 2.3× higher Cₘₐₙ in rat models) .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Directed Metalation : Use LDA to deprotonate the thiadiazole N-H, directing electrophiles (e.g., Br₂) to the 5-position (83% yield) .
  • Hammett Analysis : σ⁺ values correlate substitution rates (ρ = -2.1 for nitration), indicating a nucleophilic aromatic ring .
  • X-ray Crystallography : Confirms regiochemistry (e.g., bromine at C5 in 95% of crystals) .

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